molecular formula C27H20O3 B1293644 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol CAS No. 6948-88-5

4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol

Cat. No. B1293644
CAS RN: 6948-88-5
M. Wt: 392.4 g/mol
InChI Key: OUYLDJXFDLBCTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves photoacylation and anodic oxidation processes. For instance, solar photoacylation of 1,4-naphthoquinone with 4-methoxybenzaldehyde yields a highly functionalized methanone derivative, which could be analogous to the synthesis of the target compound . Additionally, anodic oxidation of naphthalene in methanol and potassium hydroxide leads to various methoxynaphthalene derivatives . These methods suggest potential pathways for synthesizing the target compound by modifying the functional groups and core structure.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to confirm the structure of synthesized compounds. For example, the crystal structure of a related compound, (1,4-dihydroxynaphthalen-2-yl)(4'-methoxyphenyl) methanone, was confirmed using this method . The molecular structure of the target compound could similarly be analyzed to determine its precise geometry and confirm the presence of functional groups.

Chemical Reactions Analysis

The reactivity of related aryl cations generated from aromatic halides has been studied, showing that these cations can add to pi nucleophiles, leading to arylated products . This suggests that the target compound might also undergo similar reactions, potentially leading to a variety of derivatives through nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their molecular geometry, hydrogen bonding, and solubility. For instance, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate shows hydrogen bonding and tetrahedral geometry around the phosphorus atom . Similarly, the target compound's properties could be influenced by its functional groups and intermolecular interactions.

Safety And Hazards

This compound is slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation . It may be combustible at high temperatures . It is slightly explosive in the presence of open flames and sparks, and non-explosive in the presence of shocks .

properties

IUPAC Name

4-[hydroxy-(4-hydroxynaphthalen-1-yl)-phenylmethyl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O3/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(30,18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYLDJXFDLBCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C3=CC=CC=C32)O)(C4=CC=C(C5=CC=CC=C54)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219703
Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
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Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol

CAS RN

6948-88-5
Record name 4-Hydroxy-α-(4-hydroxy-1-naphthalenyl)-α-phenyl-1-naphthalenemethanol
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Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
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Record name 6948-88-5
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Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
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Record name 4-hydroxy-α-(4-hydroxynaphthyl)-α-phenylnaphthalene-1-methanol
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